molecular formula C12H13ClN2O2 B073135 6-Chloro-1,2-dihydro-2-oxospiro[4H-3,1-benzoxazin-4,4'-piperidine] CAS No. 92926-63-1

6-Chloro-1,2-dihydro-2-oxospiro[4H-3,1-benzoxazin-4,4'-piperidine]

Cat. No.: B073135
CAS No.: 92926-63-1
M. Wt: 252.69 g/mol
InChI Key: YVMBDVRYWIKNEA-UHFFFAOYSA-N
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Description

6-Chloro-1,2-dihydro-2-oxospiro[4H-3,1-benzoxazin-4,4’-piperidine] is a chemical compound with the molecular formula C12H13ClN2O2 and a molecular weight of 252.7 g/mol . This compound is characterized by its unique spiro structure, which includes a benzoxazine and a piperidine ring. It is primarily used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 6-Chloro-1,2-dihydro-2-oxospiro[4H-3,1-benzoxazin-4,4’-piperidine] involves several steps. One common synthetic route includes the reaction of 6-chloro-2-aminophenol with piperidone under specific conditions to form the desired spiro compound . The reaction typically requires a controlled temperature and inert atmosphere to ensure the stability of the intermediate products. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

6-Chloro-1,2-dihydro-2-oxospiro[4H-3,1-benzoxazin-4,4’-piperidine] undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced spiro compounds.

    Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-Chloro-1,2-dihydro-2-oxospiro[4H-3,1-benzoxazin-4,4’-piperidine] has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-1,2-dihydro-2-oxospiro[4H-3,1-benzoxazin-4,4’-piperidine] involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

6-Chloro-1,2-dihydro-2-oxospiro[4H-3,1-benzoxazin-4,4’-piperidine] can be compared with other similar compounds, such as:

  • 6-Fluoro-1,2-dihydro-2-oxospiro[4H-3,1-benzoxazin-4,4’-piperidine]
  • 6-Methyl-1,2-dihydro-2-oxospiro[4H-3,1-benzoxazin-4,4’-piperidine]
  • 6-Bromo-1,2-dihydro-2-oxospiro[4H-3,1-benzoxazin-4,4’-piperidine]

These compounds share a similar spiro structure but differ in the substituents on the benzoxazine ring. The unique properties of 6-Chloro-1,2-dihydro-2-oxospiro[4H-3,1-benzoxazin-4,4’-piperidine] arise from the presence of the chloro group, which influences its reactivity and biological activity .

Properties

IUPAC Name

6-chlorospiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O2/c13-8-1-2-10-9(7-8)12(17-11(16)15-10)3-5-14-6-4-12/h1-2,7,14H,3-6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVMBDVRYWIKNEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C3=C(C=CC(=C3)Cl)NC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50519233
Record name 6-Chlorospiro[3,1-benzoxazine-4,4'-piperidin]-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50519233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92926-63-1
Record name 6-Chlorospiro[4H-3,1-benzoxazine-4,4′-piperidin]-2(1H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=92926-63-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chlorospiro[3,1-benzoxazine-4,4'-piperidin]-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50519233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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